
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene is an organic compound with a unique structure that includes two ethynyl groups and two 2,2-dimethylpropoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene typically involves multiple steps. One common method starts with the preparation of 1,4-dibromo-2,5-diethynylbenzene, which is then subjected to a nucleophilic substitution reaction with 2,2-dimethylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and copolymers with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.
作用机制
The mechanism of action of 1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and propoxy groups. These groups can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces, which contribute to the compound’s unique properties. The pathways involved include electron transfer processes and conjugation with other molecular systems.
相似化合物的比较
Similar Compounds
- 1,4-Bis(2,2-dimethylpropoxy)benzene
- 1,4-Diethynylbenzene
- 1,4-Bis(2,2-dimethylpropoxy)-2-methylbenzene
Uniqueness
1,4-Bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene stands out due to the presence of both ethynyl and propoxy groups, which impart unique electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and structural rigidity.
属性
CAS 编号 |
444878-95-9 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1,4-bis(2,2-dimethylpropoxy)-2,5-diethynylbenzene |
InChI |
InChI=1S/C20H26O2/c1-9-15-11-18(22-14-20(6,7)8)16(10-2)12-17(15)21-13-19(3,4)5/h1-2,11-12H,13-14H2,3-8H3 |
InChI 键 |
YVVOYGBOMKWYMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC1=CC(=C(C=C1C#C)OCC(C)(C)C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


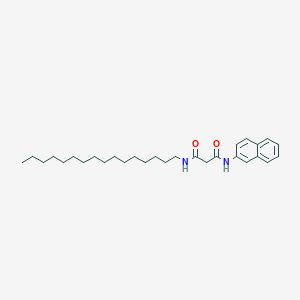
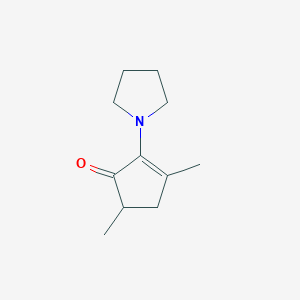
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
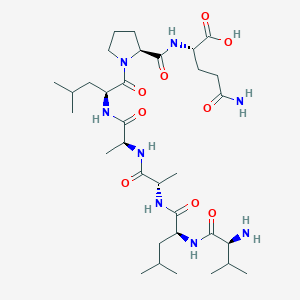

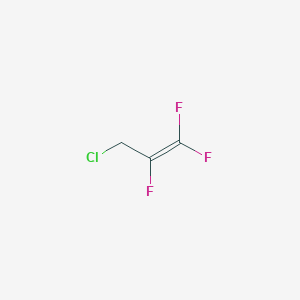

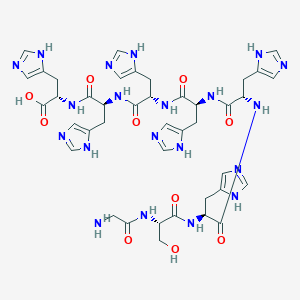
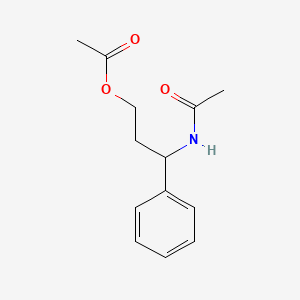
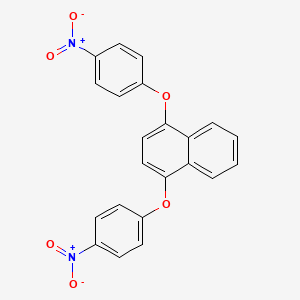


![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
